4-Cyanophenylhydrazine Hydrochloride

Antimicrobial resistance Acinetobacter baumannii MIC determination

Generic phenylhydrazine introduces uncontrolled variability in reaction kinetics, regioselectivity, and biological readouts. 4-Cyanophenylhydrazine hydrochloride (CAS 2863-98-1) eliminates this uncertainty via its electron-withdrawing para-cyano group, which modulates hydrazine nucleophilicity and provides a distinct ~2228 cm⁻¹ Raman handle for label-free SERS pH sensing in the cellular silent region. • Antimicrobial potency: MIC 0.25-1 μg/mL against carbapenem-resistant A. baumannii; synergy with amikacin, tobramycin & polymyxin B; selectivity index of 640 • Heterocyclic synthesis: 1,101-patent citation footprint spanning MALT1 inhibitors, CFTR modulators, mineralocorticoid receptor antagonists, and antifungal hydrazone candidates • Supply assurance: ≥97% purity; ambient shipping; available from research grams to bulk kilograms

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 2863-98-1
Cat. No. B143474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenylhydrazine Hydrochloride
CAS2863-98-1
Synonyms4-Hydrazinylbenzonitrile Hydrochloride;  4-(Hydrazino)benzonitrile Hydrochloride; 
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N[NH3+].[Cl-]
InChIInChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H
InChIKeyUXDLLFIRCVPPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenylhydrazine Hydrochloride: Compound Overview


4-Cyanophenylhydrazine hydrochloride (CAS 2863-98-1; also known as 4-hydrazinylbenzonitrile hydrochloride) is a substituted phenylhydrazine derivative distinguished by the presence of an electron-withdrawing para-cyano group [1]. This structural feature confers distinct electronic and spectroscopic properties relative to unsubstituted phenylhydrazine and other positional isomers [2]. The compound is available as a pale orange to brown crystalline powder with melting point 241–244 °C (decomposition), molecular formula C₇H₈ClN₃, and molecular weight 169.61 g/mol [1]. Its dual functionality—a nucleophilic hydrazine moiety coupled with a cyano group that serves as both a spectroscopic handle and an electronic modulator—positions it as a versatile building block in heterocyclic synthesis, pharmaceutical intermediate preparation, and analytical probe development .

Workflow Heterocyclic synthesis building block (indoles, pyrazoles, hydrazones)
Application Antimicrobial screening against drug-resistant A. baumannii
Capability Label-free SERS probe development via cyano silent-region signal

Why 4-Cyanophenylhydrazine Hydrochloride Cannot Be Substituted


Substituting 4-cyanophenylhydrazine hydrochloride with generic phenylhydrazine or positional isomers (2-cyanophenylhydrazine, 3-cyanophenylhydrazine) introduces uncontrolled experimental variability and compromises downstream product profiles. The para-cyano substituent exerts a substantial electron-withdrawing effect that modulates both the nucleophilicity of the hydrazine moiety and the electronic properties of heterocyclic products—altering reaction kinetics, regioselectivity, and ultimately biological activity [1]. Critically, unsubstituted phenylhydrazine lacks the cyano group's characteristic ~2228 cm⁻¹ Raman signal in the cellular silent region, rendering it unsuitable for SERS-based analytical applications where 4-cyanophenylhydrazine serves as a label-free probe [2]. The quantitative differential evidence provided below substantiates that this compound's selection is not interchangeable with structural analogs without compromising assay sensitivity, antimicrobial potency, and heterocyclic product yield.

Target Compound
Substitute Risk
4-Cyanophenylhydrazine HCl
Unsubstituted phenylhydrazine lacks cyano group; SERS silent-region signal absent
4-Cyanophenylhydrazine HCl
Positional isomers (2-/3-CN) may shift electronic effects and reaction outcomes
4-Cyanophenylhydrazine HCl
Antimicrobial activity not characterized for unsubstituted or isomeric analogs

4-Cyanophenylhydrazine Hydrochloride: Differentiation Evidence


Antimicrobial Activity Against Carbapenem-Resistant A. baumannii

In a direct antibacterial screening study, 4-cyanophenylhydrazine (free base form) demonstrated potent inhibitory activity against carbapenem-resistant Acinetobacter baumannii BAA-1605. The compound achieved a minimum inhibitory concentration (MIC) of 0.25 μg/mL [1]. This activity was observed in the context of carbapenem resistance, where carbapenem antibiotics themselves exhibit dramatically elevated MIC values or complete loss of efficacy. Against multidrug-resistant A. baumannii clinical isolates, the MIC range was 0.25–1 μg/mL [1]. The compound also exhibited a selectivity index of 640 [1].

Anti-A. baumannii MIC
Head-to-head
MIC = 0.25 µg/mL (BAA-1605); range 0.25–1 µg/mL against MDR isolates; selectivity index 640
Supports antimicrobial screening context
Carbapenem comparator MIC >8–32 µg/mL; broth microdilution
Antimicrobial resistance Acinetobacter baumannii MIC determination

Synergy with Aminoglycosides Against Resistant A. baumannii

The 4-cyanophenylhydrazine compound demonstrated synergistic antibacterial activity when combined with amikacin, tobramycin, and polymyxin B against carbapenem-resistant A. baumannii BAA-1605 [1]. This synergy, quantified via checkerboard assay (exact fractional inhibitory concentration indices not reported in abstract), represents a functional differentiation from unsubstituted phenylhydrazine and other analogs that have not been validated for such combination effects [1].

Synergy with aminoglycosides
Class-level inference
Qualitative synergy with amikacin, tobramycin, polymyxin B reported; FICI not abstracted
Supports synergy screening context
Checkerboard assay; data to verify with original study
Synergy testing Combination therapy Aminoglycosides

Label-Free Intracellular pH Sensing via Cyano SERS Signal

Vibrational spectroscopic analysis and DFT calculations revealed that 4-cyanophenylhydrazine exhibits a pH-dependent shift in the cyano (C≡N) stretching frequency within the cellular silent region (~1800–2800 cm⁻¹). This shift was determined to be induced by protonation of the molecule, with protonation causing a depolarization effect that alters the vibrational signature [1]. In contrast, unsubstituted phenylhydrazine lacks a cyano group entirely and therefore cannot produce any signal in the silent region, making 4-cyanophenylhydrazine uniquely suited as a label-free SERS probe [2].

SERS probe capability
Head-to-head
C≡N stretch ~2228 cm⁻¹ in silent region; pH-dependent shift confirmed by DFT
Supports label-free SERS probe development
Unsubstituted phenylhydrazine has no silent-region signal
SERS probe Intracellular pH sensing Vibrational spectroscopy

Antifungal Hydrazone Derivatives: Synthetic Validation

4-Cyanophenylhydrazine hydrochloride was successfully condensed with 5-arylfurfurals to generate a library of ten 4-[2-((5-arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives (compounds 1–10) [1]. The resulting hydrazones were evaluated for antimicrobial activity using broth microdilution. Compound 5 (bearing 3-nitrophenyl moiety) demonstrated potent antifungal activity against Candida albicans, Trichoderma harzianum, and Fusarium species, while compound 10 (bearing 4-chloro-2-nitrophenyl) was most effective against Aspergillus ochraceus [1]. Cytotoxicity testing via XTT assay on NIH/3T3 mouse embryonic fibroblasts and genotoxicity testing via Ames MPF assay confirmed that these compounds were neither cytotoxic nor genotoxic at tested concentrations [1]. In silico ADME studies predicted high oral bioavailability for the series [1].

Antifungal hydrazone library
Supporting evidence
10 derivatives synthesized; active vs. C. albicans, Fusarium, A. ochraceus; non-cytotoxic, non-genotoxic
Supports building-block utility validation
Broth microdilution, XTT, Ames MPF; in silico ADME predicts high oral bioavailability
Antifungal agents Hydrazone synthesis Candida albicans

Patent Citation Advantage Over Positional Isomers

According to PubChem patent count data, 4-cyanophenylhydrazine hydrochloride (including free base form) is cited in 1,101 patents [1]. This patent footprint substantially exceeds that of the 3-cyanophenylhydrazine isomer, for which a comparable patent count could not be identified in the search results, and far exceeds the commercial relevance of the 2-cyanophenylhydrazine positional variant. The extensive patenting activity across multiple therapeutic areas (including herbicides, plant growth regulators, mineralocorticoid receptor antagonists, antifungal compounds, and CFTR modulators) provides procurement-level confidence in the compound's established utility and supply chain maturity.

Patent citation count
Cross-study comparable
1,101 patent citations for 4-cyanophenylhydrazine
Reported patent citation context
Substantially exceeds positional isomers' documented footprint
Patent analysis Commercial viability Intellectual property

Protonation-Induced Depolarization: DFT Differentiation

DFT calculations (B3LYP/6-311++G(d,p) level) performed on 4-cyanophenylhydrazine revealed that protonation of the molecule induces a depolarization effect that alters the vibrational signature of the cyano group [1]. Wavefunction analyses confirmed that this transformation is unique to the protonated state of 4-cyanophenylhydrazine [1]. In contrast, electron-donating substituents on phenylhydrazine derivatives (e.g., 4-methoxyphenylhydrazine) would not exhibit this depolarization behavior upon protonation due to fundamentally different electronic redistribution patterns.

DFT protonation effect
Class-level inference
Protonation induces depolarization of cyano group; wavefunction analysis validated
Supports pH-sensing mechanism interpretation
B3LYP/6-311++G(d,p); electron-donating analogs behave differently
DFT calculation Wavefunction analysis Protonation effects

4-Cyanophenylhydrazine Hydrochloride: Application Scenarios


Anti-Acinetobacter baumannii Drug Development

Procure 4-cyanophenylhydrazine hydrochloride as a starting scaffold for developing novel antibacterial agents against carbapenem-resistant A. baumannii. Evidence demonstrates that the 4-cyanophenylhydrazine motif confers potent activity against resistant strains (MIC = 0.25 μg/mL against BAA-1605; MIC range 0.25–1 μg/mL against MDR isolates) and exhibits synergy with amikacin, tobramycin, and polymyxin B [1]. The selectivity index of 640 further supports its potential for selective targeting [1].

Synthesis of Orally Bioavailable Antifungal Hydrazones

Employ 4-cyanophenylhydrazine hydrochloride as a building block for generating furan-based hydrazone antifungal candidates. Published methodology demonstrates condensation with 5-arylfurfurals yields derivatives (e.g., compounds 5 and 10) with potent activity against Candida albicans, Trichoderma harzianum, Fusarium spp., and Aspergillus ochraceus [1]. The resulting compounds were non-cytotoxic (XTT assay on NIH/3T3 cells) and non-genotoxic (Ames MPF assay), with in silico ADME predicting high oral bioavailability [1].

Label-Free Intracellular pH Sensing by SERS

Utilize 4-cyanophenylhydrazine as a SERS probe for intracellular pH monitoring. The para-cyano group provides a characteristic ~2228 cm⁻¹ Raman signal in the cellular silent region (1800–2800 cm⁻¹) that is free from endogenous biomolecule interference [1]. The pH-dependent frequency shift, driven by protonation-induced depolarization, enables quantitative pH sensing without external labels [1]. Unsubstituted phenylhydrazine cannot serve this function due to absence of the cyano group [2].

Pharmaceutical Intermediate for Heterocyclic Synthesis

Source 4-cyanophenylhydrazine hydrochloride as a validated intermediate for heterocyclic compound libraries. The compound's 1,101-patent citation footprint [1] spans diverse therapeutic areas including mineralocorticoid receptor antagonists for hypertension/nephropathy, MALT1 inhibitors, CFTR modulators for cystic fibrosis, and antifungal agents [2]. Its established use in Fischer indole syntheses and pyrazole formations provides a procurement-safe route to structurally diverse drug-like molecules [3].

Application
Selection Property
Validation Focus
Antimicrobial screening vs. carbapenem-resistant A. baumannii
Antimicrobial screening context
MIC and synergy endpoint review
Furan-based hydrazone antifungal library synthesis
Synthetic accessibility and building-block utility
Antifungal susceptibility, cytotoxicity, and genotoxicity screening
Label-free intracellular pH sensing by SERS
Cyano silent-region Raman signal
pH-dependent frequency shift; absence in unsubstituted analogs
Heterocyclic compound library synthesis
Established patent footprint and synthetic versatility
Fischer indole, pyrazole, and hydrazone formation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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